molecular formula C21H13FN4O2S B15029252 (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15029252
M. Wt: 404.4 g/mol
InChI Key: VMTQZXGULSRPAD-MSUUIHNZSA-N
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Description

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the fluorophenyl group and the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its fluorophenyl group can be used for imaging studies.

Medicine

Medicinally, the compound has potential as a lead compound for the development of new drugs. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific biological targets.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to form specific interactions with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain biological targets compared to its analogs.

Biological Activity

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, triazole moiety, and indole derivative, contribute to its diverse biological activities.

Chemical Structure

  • Molecular Formula : C20H11FN4O4S
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 577997-26-3

Structural Components

The presence of the fluorophenyl group enhances the compound's lipophilicity and may influence its interactions with biological targets. The thiazole and triazole rings are known for their biological activity, while the indole moiety is prevalent in numerous bioactive compounds.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole rings exhibit potent anticancer activities. A study evaluated various synthesized derivatives against nearly 60 human cancer cell lines, revealing that these compounds effectively inhibited growth in renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

The biological activity of this compound is primarily linked to its structural components. Compounds with thiazole and triazole rings have been associated with various pharmacological effects, including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Potential activity against bacteria and fungi.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Case Studies

  • Anticancer Activity Evaluation :
    • A study synthesized several thiazolo[3,2-b][1,2,4]triazol-6-one derivatives and tested their anticancer effects. The results showed that these compounds had higher potency than their respective amides against multiple cancer types .
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques have predicted the binding affinity of this compound to various biological targets. These studies suggest potential mechanisms through which the compound may exert its biological effects .

Pharmacological Screening

The pharmacological screening of this compound has highlighted its potential therapeutic applications:

Activity TypeObservations
AnticancerPotent against multiple cancer cell lines (renal, leukemia, colon)
AntimicrobialPromising activity against various bacterial strains
Anti-inflammatoryPotential modulation of COX enzymes involved in inflammation

Properties

Molecular Formula

C21H13FN4O2S

Molecular Weight

404.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H13FN4O2S/c1-2-11-25-15-6-4-3-5-14(15)16(19(25)27)17-20(28)26-21(29-17)23-18(24-26)12-7-9-13(22)10-8-12/h2-10H,1,11H2/b17-16-

InChI Key

VMTQZXGULSRPAD-MSUUIHNZSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O

Origin of Product

United States

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